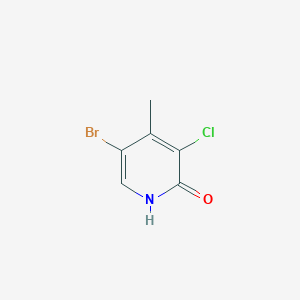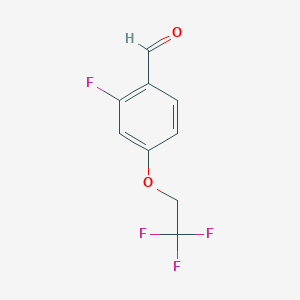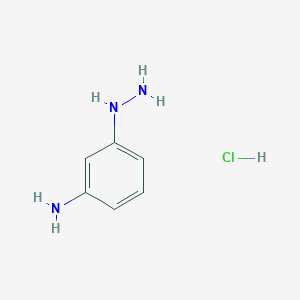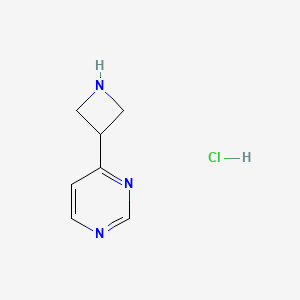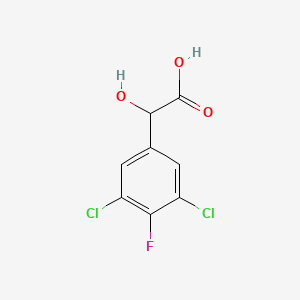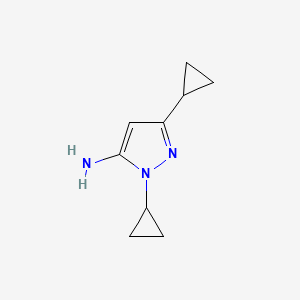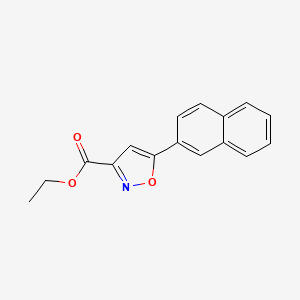
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate derivatives have been synthesized and studied for their potential antibacterial and antifungal properties. One study focused on the synthesis of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which were tested for in vitro antibacterial activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. These compounds were also examined for antifungal activity against different fungal strains (Patel & Patel, 2017).
Catalytic Applications
Another area of interest is the synthesis and application of isoxazole-3-carbaldehyde oximes in catalysis. For instance, the synthesis of 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes, which form complexes with palladium, has shown high catalytic activity in the Suzuki reaction in aqueous and aqueous-alcoholic media (Potkin et al., 2014).
Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase
Regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates and their acyclic precursors have been evaluated for their binding in the active site of dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH). This study found that certain naphthalene-2-yl derivatives were more potent inhibitors than known inhibitors (Vah et al., 2022).
Synthesis of Isoxazolopyrrolo[2,1-a]isoquinoline Derivatives
Research into the synthesis of isoxazolopyrrolo[2,1-a]isoquinoline, isoxazolo[5′,4′: 1,2]indolizino[8,7-b]indole, and isoxazolo-[5,4-a]thieno[2,3-g]indolizine derivatives has been conducted. This involves intramolecular cyclization of hydroxylactams constituting a fragment of the pyrroloisoxazole system (Lenschmidt et al., 2018).
Spirocyclic Compound Synthesis
Research on the reactions of substituted ethyl hexahydrospiro[naphthalene-2,5′-pyrazole]-3′-carboxylates with halogens has been conducted. This study explored the synthesis of spirocyclic compounds with potential applications in various fields (Molchanov et al., 2005).
Propiedades
IUPAC Name |
ethyl 5-naphthalen-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)14-10-15(20-17-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJLOZUMJEKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



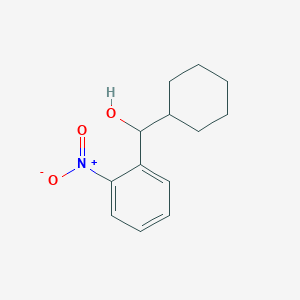
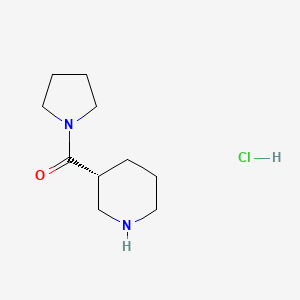
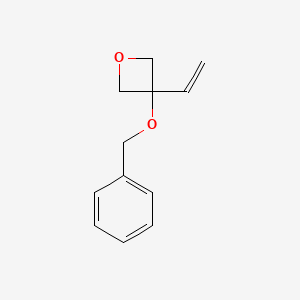
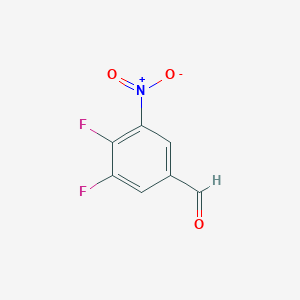
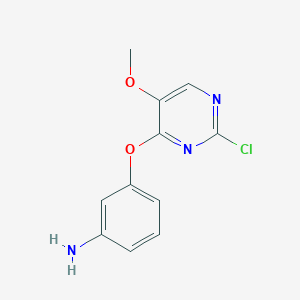
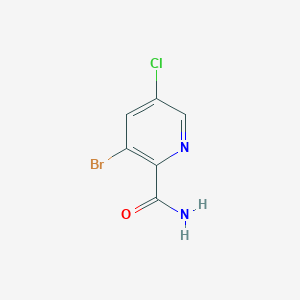
methanone](/img/structure/B1409082.png)
